1-isobutyl-3-methyl-1H-pyrazol-5-ol

Description

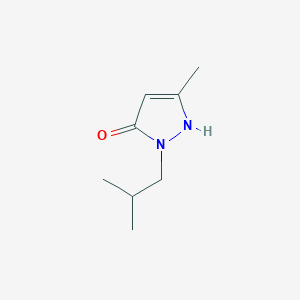

1-Isobutyl-3-methyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5, an isobutyl substituent at position 1, and a methyl group at position 3 (Figure 1). Pyrazole derivatives are widely studied due to their diverse applications in medicinal chemistry, agrochemicals, and materials science. The isobutyl and methyl groups introduce steric bulk and hydrophobicity, which may influence solubility, reactivity, and biological activity.

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

5-methyl-2-(2-methylpropyl)-1H-pyrazol-3-one |

InChI |

InChI=1S/C8H14N2O/c1-6(2)5-10-8(11)4-7(3)9-10/h4,6,9H,5H2,1-3H3 |

InChI Key |

HYZNQHJHXKWVPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(N1)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-3-methyl-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the oxidation of 1-isobutyl-3-methyl-1H-pyrazol-5-amine using hydrogen peroxide in a suitable solvent like benzene or dimethylformamide .

Industrial Production Methods: Industrial production of 1-isobutyl-3-methyl-1H-pyrazol-5-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The hydroxyl group at the 5-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

1-Isobutyl-3-methyl-1H-pyrazol-5-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of biological processes and interactions due to its structural properties.

Industry: The compound is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-methyl-1H-pyrazol-5-ol involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

Key Structural Analogs :

- 5-Amino-3-hydroxy-1H-pyrazole derivatives (e.g., compounds 7a and 7b from ): These feature amino and hydroxyl groups, enhancing hydrogen-bonding capacity and aqueous solubility compared to the target compound. The absence of an amino group in 1-isobutyl-3-methyl-1H-pyrazol-5-ol likely reduces its polarity, favoring organic solubility .

- 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) (): Incorporates a urea moiety and methoxy groups, which increase hydrogen-bonding and electron-donating effects. In contrast, the isobutyl group in the target compound may sterically hinder interactions in biological systems .

Table 1: Substituent Comparison

Heterocyclic System Variations

- In contrast, the simpler pyrazole core of the target compound prioritizes synthetic accessibility and modular functionalization .

Research Implications and Limitations

While direct data on 1-isobutyl-3-methyl-1H-pyrazol-5-ol are sparse, comparisons with analogs suggest:

- Steric Effects : The isobutyl group may reduce enzymatic binding efficiency compared to smaller substituents.

- Solubility : Hydrophobicity could limit pharmaceutical utility unless derivatized with polar groups.

- Synthetic Flexibility : Pyrazole cores allow versatile modifications, as seen in and .

Biological Activity

1-Isobutyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing nitrogen atoms. Its molecular formula is , with a molecular weight of 154.21 g/mol. The compound has garnered attention for its potential biological activities, particularly in modulating enzyme activity and interacting with various biological receptors.

Chemical Structure

The structure of 1-isobutyl-3-methyl-1H-pyrazol-5-ol is defined by the following features:

- Pyrazole Ring : A five-membered ring with two nitrogen atoms.

- Isobutyl Group : A branched alkyl group contributing to its lipophilicity.

- Hydroxyl Group : Located at the 5-position, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 1-isobutyl-3-methyl-1H-pyrazol-5-ol exhibits various biological activities, including:

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.

- Antimicrobial Properties : Studies suggest potential efficacy against various bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Modulates activity of specific enzymes, potentially affecting metabolic processes. |

| Antimicrobial Activity | Exhibits inhibitory effects against certain bacterial strains. |

| Receptor Interaction | May bind to receptors, influencing signaling pathways. |

Enzyme Modulation

In vitro studies have demonstrated that 1-isobutyl-3-methyl-1H-pyrazol-5-ol can modulate the activity of several enzymes. For instance, it has been shown to inhibit enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrazole derivatives, including 1-isobutyl-3-methyl-1H-pyrazol-5-ol, revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 125 μM, indicating moderate effectiveness compared to standard antibiotics .

Case Study: Antibacterial Efficacy

In a comparative study, the compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that 1-isobutyl-3-methyl-1H-pyrazol-5-ol exhibited a bactericidal effect with an MIC value of approximately 62.5 μM. This suggests its potential as a lead compound in developing new antimicrobial agents .

The exact mechanisms through which 1-isobutyl-3-methyl-1H-pyrazol-5-ol exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Binding : The hydroxyl group may facilitate hydrogen bonding with enzyme active sites.

- Receptor Interaction : The structural features may allow for specific binding to receptors involved in cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.